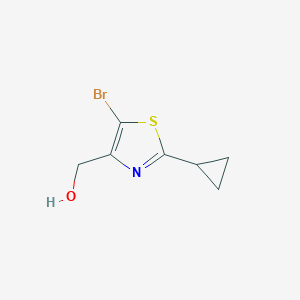

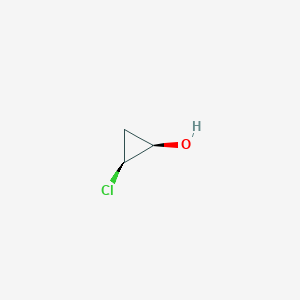

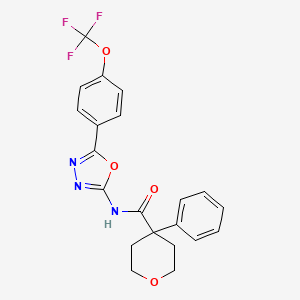

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.

科学的研究の応用

Solvent Effects and Molecular Aggregation

Research has shown that solvent effects can significantly influence molecular aggregation, as observed in studies on similar thiazolyl compounds. The fluorescence emission spectra and circular dichroism (CD) spectra changes indicate the importance of solvent and concentration on molecular aggregation, highlighting the potential application of (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol in understanding solvent-induced aggregation processes (Matwijczuk et al., 2016).

Asymmetric Synthesis

The compound's structural analogs have been utilized in asymmetric synthesis, demonstrating its potential in the synthesis of complex organic molecules with high yields and enantioselectivities. This suggests the utility of this compound in facilitating similar asymmetric synthetic processes (Durán-Galván & Connell, 2010).

Bromination and Organic Synthesis

Studies on related cyclopentenones have explored the regio- and chemoselective bromination, revealing insights into the precise introduction of bromine atoms in organic molecules. This demonstrates the compound's relevance in organic synthesis, particularly in the strategic functionalization and derivatization of organic compounds (Shirinian et al., 2012).

N-Methylation and Transfer Hydrogenation

Utilization of methanol as both a C1 synthon and H2 source in N-methylation of amines and transfer hydrogenation of nitroarenes has been reported, highlighting the potential of using this compound in similar catalytic processes to synthesize pharmaceutical agents through green chemistry approaches (Sarki et al., 2021).

Oxidant Properties and Biological Impact

The compound's analogs have been studied for their oxidant properties and impact on biological systems, such as the effects on vitamin levels in rats. This suggests potential biomedical applications of this compound in understanding oxidative stress and free radical biology (Karatas et al., 2006).

特性

IUPAC Name |

(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h4,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCYSIDJQRLXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)

![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)

![3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2557480.png)